

Spectroscopic Profile of Smyrindiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Smyrindiol**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, is essential for the identification, characterization, and further development of this compound for potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for **Smyrindiol**.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for **Smyrindiol**



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.24	d	9.5
4	7.62	d	9.5
5	7.33	d	8.5
6	6.82	dd	8.5, 2.3
8	6.76	d	2.3
2'	4.93	d	5.4
3'	3.89	d	5.4
1"	-	s (br)	-
2"-CH₃	1.24	S	-
2"-CH ₃	1.37	s	-
3'-OH	-	d	4.8
2"-OH	-	s	-

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Spectroscopic Data for **Smyrindiol**



Position	Chemical Shift (δ, ppm)
2	161.5
3	112.9
4	143.7
4a	112.4
5	128.8
6	114.6
7	160.3
8	97.8
8a	155.9
2'	91.8
3'	71.9
1"	72.8
2"-CH₃	24.6
2"-СН3	26.4

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides information about the elemental composition of a molecule by precisely measuring its mass-to-charge ratio.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Smyrindiol**

lon	Calculated m/z	Found m/z
[M+H]+	279.0863	279.0865

Infrared (IR) Spectroscopy



Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Table 4: Infrared (IR) Spectroscopic Data for Smyrindiol

Wavenumber (cm ⁻¹)	Assignment
3400	O-H stretching (hydroxyl groups)
2975, 2930	C-H stretching (aliphatic)
1710	C=O stretching (lactone)
1620, 1580	C=C stretching (aromatic)
1130	C-O stretching

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or acetone-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced via direct infusion.

Infrared Spectroscopy

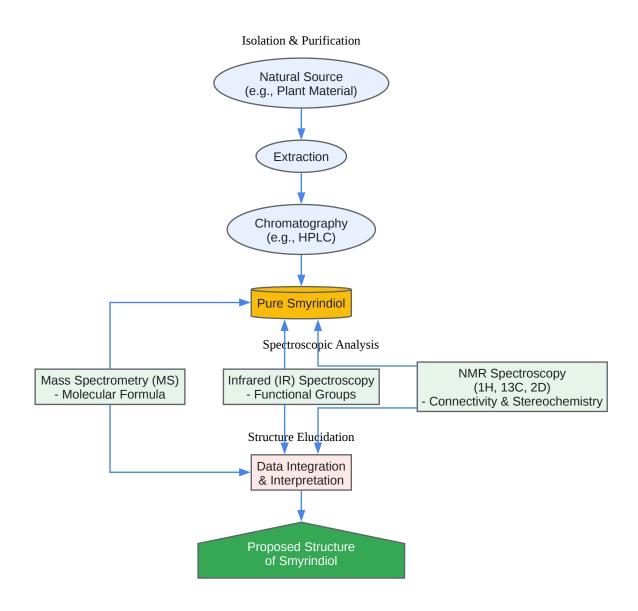
IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) disk.



Spectroscopic Analysis Workflow

The structural elucidation of a natural product like **Smyrindiol** is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates a typical workflow.





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Caption: Workflow for the isolation and structural elucidation of **Smyrindiol**.



 To cite this document: BenchChem. [Spectroscopic Profile of Smyrindiol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576944#spectroscopic-data-of-smyrindiol-nmr-ms-ir]

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Email: info@benchchem.com